molecular formula C17H13BrClN3O2 B3205454 (2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040645-54-2

(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3205454
CAS No.: 1040645-54-2
M. Wt: 406.7 g/mol
InChI Key: KPRSEYZXZRWWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product. The yield, purity, and stereochemistry of the product are important considerations .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types and arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors like the reactivity of functional groups, the stability of reaction intermediates, and the conditions (e.g., temperature, pH, solvent) affecting the reaction rate are considered .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity with other substances, and stability are also analyzed .

Mechanism of Action

The mechanism of action typically refers to how a drug interacts with its biological target to exert its effect. For other types of compounds, it might refer to how the compound reacts in a chemical reaction .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a substance and the precautions needed when handling it. This includes information on toxicity, flammability, reactivity, and environmental impact .

Properties

IUPAC Name

(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-6-2-4-8-14(12)19)20-21-22(11)15-9-5-3-7-13(15)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRSEYZXZRWWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.